molecular formula C7H12N2 B14442891 3-ethyl-4,5-dimethyl-1H-pyrazole CAS No. 75326-10-2

3-ethyl-4,5-dimethyl-1H-pyrazole

Cat. No.: B14442891
CAS No.: 75326-10-2
M. Wt: 124.18 g/mol
InChI Key: LXWFIXIVBZXVLN-UHFFFAOYSA-N
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Description

3-Ethyl-4,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of 3,5-dimethyl-1H-pyrazole with ethylating agents under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as one-pot multicomponent reactions. These methods are advantageous due to their efficiency and cost-effectiveness. For instance, the use of transition-metal catalysts and photoredox reactions has been explored to enhance yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions include various substituted pyrazoles, carbonyl compounds, and reduced pyrazole derivatives .

Mechanism of Action

The mechanism of action of 3-ethyl-4,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors. For instance, it has been shown to hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), which regulates numerous physiological processes . The presence of nitrogen atoms in the pyrazole ring allows for hydrogen bonding and coordination with metal ions, influencing its biological activity .

Properties

IUPAC Name

3-ethyl-4,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-4-7-5(2)6(3)8-9-7/h4H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWFIXIVBZXVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601348924
Record name 3-Ethyl-4,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75326-10-2
Record name 3-Ethyl-4,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601348924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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